molecular formula C16H18N4O B6625443 [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone

[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone

Cat. No.: B6625443
M. Wt: 282.34 g/mol
InChI Key: JRTIWTHRWSXUKY-UHFFFAOYSA-N
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Description

[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is a complex organic compound that features a piperazine ring substituted with a methylpyridine group and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone typically involves the reaction of 4-methylpyridine with piperazine under controlled conditions. The process may include:

    Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution with 4-methylpyridine.

    Condensation Reaction: The resulting intermediate is then condensed with pyridin-3-ylmethanone under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: Used in the development of pharmaceutical agents targeting various diseases.

    Biological Studies: Employed in studying the interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which are used in psychiatric medications.

Uniqueness

[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13-4-6-18-12-15(13)19-7-9-20(10-8-19)16(21)14-3-2-5-17-11-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIWTHRWSXUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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